2-Chloromethyl-3-trifluoromethyl-phenol
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Overview
Description
2-Chloromethyl-3-trifluoromethyl-phenol is an organic compound that contains both chlorine and trifluoromethyl functional groups attached to a phenol ring. This compound is used as an oxygen-containing building block in chemical synthesis .
Preparation Methods
The preparation of 2-Chloromethyl-3-trifluoromethyl-phenol involves several synthetic routes. One common method includes the trifluoromethylation of carbon-centered radical intermediates . This process involves the use of radical chemistry to introduce the trifluoromethyl group into the phenol ring. Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Chloromethyl-3-trifluoromethyl-phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the trifluoromethyl group or reduce the phenol to a hydroxy group.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloromethyl-3-trifluoromethyl-phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and materials that require specific chemical properties
Mechanism of Action
The mechanism of action of 2-Chloromethyl-3-trifluoromethyl-phenol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The phenol group can participate in hydrogen bonding and other interactions with enzymes and receptors .
Comparison with Similar Compounds
2-Chloromethyl-3-trifluoromethyl-phenol can be compared with other similar compounds, such as:
3-(Trifluoromethyl)phenol: This compound lacks the chlorine atom but has similar chemical properties due to the trifluoromethyl group.
4-(Trifluoromethyl)phenol: This compound has the trifluoromethyl group in a different position on the phenol ring, leading to different reactivity and applications.
2-(Chloromethyl)-3-(trifluoromethyl)phenol: This is a positional isomer with similar functional groups but different spatial arrangement.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the phenol ring, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C8H6ClF3O |
---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
2-(chloromethyl)-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H6ClF3O/c9-4-5-6(8(10,11)12)2-1-3-7(5)13/h1-3,13H,4H2 |
InChI Key |
YSDPRMUCAJVXJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)CCl)C(F)(F)F |
Origin of Product |
United States |
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